molecular formula C12H19N3O B8790188 5-((1-(Azetidin-1-YL)-2-methylpropan-2-YL)oxy)pyridin-2-amine

5-((1-(Azetidin-1-YL)-2-methylpropan-2-YL)oxy)pyridin-2-amine

Cat. No.: B8790188
M. Wt: 221.30 g/mol
InChI Key: YNHPDSPCILOWJX-UHFFFAOYSA-N
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Description

5-((1-(Azetidin-1-YL)-2-methylpropan-2-YL)oxy)pyridin-2-amine is a useful research compound. Its molecular formula is C12H19N3O and its molecular weight is 221.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

5-[1-(azetidin-1-yl)-2-methylpropan-2-yl]oxypyridin-2-amine

InChI

InChI=1S/C12H19N3O/c1-12(2,9-15-6-3-7-15)16-10-4-5-11(13)14-8-10/h4-5,8H,3,6-7,9H2,1-2H3,(H2,13,14)

InChI Key

YNHPDSPCILOWJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1CCC1)OC2=CN=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-(1-(azetidin-1-yl)-2-methylpropan-2-yloxy)-2-chloropyridine (3.5 g, 14.5 mmol, Eq: 1.00) was dissolved in tetrahydrofuran (78.0 ml). 2-(Dicyclohexylphosphino)biphenyl (1.02 g, 2.91 mmol, Eq: 0.2), then tris(dibenzylideneacetone)dipalladium(0) (1.33 g, 1.45 mmol, Eq: 0.1) were added under an argon atmosphere. Finally 1M lithium bis(trimethylsilyl)amide in THF (43.6 ml, 43.6 mmol, Eq: 3) was added dropwise. The reaction mixture was stirred under argon atmosphere at 75° C. over night. The reaction mixture was poured into 100 ml saturated NH4Cl and extracted with EtOAc (100 ml). The organic phase and washed with 50% diluted brine. The aqueous phase was back extracted with 2×80 ml EtOAc. The combined organic phase was dried (MgSO4), filtered and concentrated in vacuo. The crude material was purified by Analogix MPLC (40 g column (eluted with 1% to 10% MeOH in DCM) to afford the desired product (1.66 g) as a brown viscous oil. 1H NMR (300 MHz, CHLOROFORM-d) δ ppm 1.18 (s, 6 H) 2.10 (quin, J=7.08 Hz, 2 H) 2.54 (s, 2 H) 3.33 (t, J=6.99 Hz, 4 H) 4.25 (br. s., 2 H) 6.43 (d, J=8.69 Hz, 1 H) 7.12 (dd, J=8.69, 2.64 Hz, 1 H) 7.79 (d, J=2.64 Hz, 1 H).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
78 mL
Type
solvent
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step Two
Quantity
1.33 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
43.6 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a degassed solution of 5-(2-azetidin-1-yl-1,1-dimethyl-ethoxy)-2-chloro-pyridin (21.2 g, 88.1 mmol) in anhydrous tetrahydrofuran (314 ml) was added 2-(dicyclohexylphosphino)biphenyl (6.17 g, 17.6 mmol) and tris(dibenzylideneacetone)dipalladium(0) (8.06 g, 8.81 mmol). Then a solution of 1 M lithium bis(trimethylsilyl)amide in THF (264 ml, 264 mmol) was added via addition funnel over 5 minutes. The reaction mixture was stirred under argon atmosphere at 75° C. over-night. The reaction mixture was poured into a saturated solution of aqueous ammonium chloride (400 ml) and extracted with ethyl acetate (350 ml). The organic phase was collected and washed with 50% diluted brine (350 ml). The organic phase was collected and the aqueous phases were back extracted with ethyl acetate (2×200 ml). The combined organics were dried from magnesium sulfate, filtered and stripped. The remainder was purified by Analogix flash column chromatography (80 g column), eluting with 0% to 12% methanol in dichloromethane to provide the desired 5-(2-azetidin-1-yl-1,1-dimethyl-ethoxy)-pyridin-2-ylamine (10.59 g) as a dark brown semi-viscous oil (as well as a less-pure fraction which could be re-purified under similar conditions to provide another 4.01 g of product). LC/MS calc'd for C12H19N3O (m/e) 221.3, obs'd 222 (M+H, ES+).
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
6.17 g
Type
reactant
Reaction Step One
Quantity
314 mL
Type
solvent
Reaction Step One
Quantity
8.06 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
264 mL
Type
solvent
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three

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